6-Methoxybenzofuran-2-carbonitrile

Descripción general

Descripción

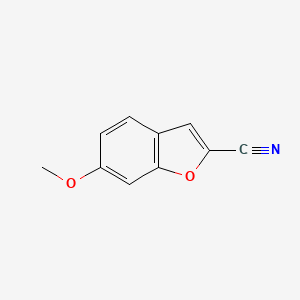

6-Methoxybenzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring with a methoxy group at the 6th position and a nitrile group at the 2nd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzofuran-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-methoxybenzofuran with sodium cyanide under appropriate conditions to introduce the nitrile group at the 2nd position. Another method involves the cyclization of 2-(2-methoxyphenyl)acetonitrile using a suitable catalyst.

Industrial Production Methods

For industrial production, the synthesis route needs to be optimized for high yield, cost-effectiveness, and scalability. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield is crucial. The industrial production methods often involve continuous flow processes and automated systems to ensure consistency and quality.

Análisis De Reacciones Químicas

Method A: Cyclization via Alkylated Salicylic Aldehydes

This method involves the reaction of alkylated salicylic aldehydes with TBAHS (tetrabutylammonium hydrogen sulfate) and NaOH in dichloromethane (DCM), followed by extraction and purification. Key steps:

-

Reagents : TBAHS (0.9 mmol), NaOH (50% aqueous solution), DCM (10 mL).

-

Conditions : Room temperature, 1 h stirring.

-

Yield : Purified via flash chromatography (DCM:hexanes, 1:1).

This pathway leverages the cyclization of hydroxyacetophenone derivatives to form the benzofuran core, with the nitrile group introduced via subsequent substitution .

Method B: K₂CO₃-Mediated Cyclization

A more efficient approach uses K₂CO₃ as a base in DMF, enabling higher yields under controlled heating:

-

Reagents : K₂CO₃ (20 mmol), DMF (90 mL), argon atmosphere.

-

Conditions : 100°C, 1 h reaction time.

-

Yield : Purified via column chromatography.

This method demonstrates the importance of base selection and solvent choice in achieving selective cyclization .

Substitution Reactions

The nitrile group at position 2 undergoes substitution with nucleophiles, facilitated by the aromatic ring’s electron-withdrawing effects.

-

Reaction with Chloroacetonitrile : In a one-pot synthesis, chloroacetonitrile reacts with alkylated salicylic aldehydes to form substituted benzofurans. The nitrile group acts as a leaving group, enabling cross-coupling via palladium-catalyzed pathways .

Reduction Reactions

-

Nitrile-to-Amine Conversion : Reduction of the nitrile group using LiAlH₄ or NaBH₄ yields a primary amine, which can be further functionalized. This step is critical for generating bioactive derivatives .

Oxidation

-

Nitrile-to-Acid Conversion : Oxidation with KMnO₄ or CrO₃ converts the nitrile group to a carboxylic acid, expanding its utility in condensation reactions .

CYP2A6 Inhibition

Benzofuran derivatives, including 6-methoxybenzofuran-2-carbonitrile, exhibit potent inhibitory effects on cytochrome P450 2A6 (CYP2A6), an enzyme linked to nicotine metabolism and tobacco-related cancers. The methoxy group at position 6 enhances binding affinity by interacting with Asn297 in the enzyme’s active site .

Anticancer Activity

The compound demonstrates cytotoxic effects against cancer cell lines (e.g., K562, HeLa), with IC₅₀ values comparable to established anticancer agents. Mechanistic studies suggest apoptosis induction via thioesterase domain inhibition .

Mechanistic Insights

The nitrile group’s electronic effects stabilize the benzofuran ring, influencing reactivity in substitution and cross-coupling reactions. Crystallographic studies of CYP2A6-inhibitor complexes reveal that the methoxy group at position 6 forms hydrogen bonds with Asn297, a critical interaction for enzyme inhibition .

Aplicaciones Científicas De Investigación

6-Methoxybenzofuran-2-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in bone formation and anti-osteoporosis treatments.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Methoxybenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of bone formation, the compound has been shown to activate the BMP2–ERK–ATF4 axis, promoting osteoblast differentiation and bone formation . This pathway involves the activation of bone morphogenetic protein 2 (BMP2), extracellular signal-regulated kinase (ERK), and activating transcription factor 4 (ATF4), leading to increased bone mass and improved bone health .

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxybenzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

6-Methoxybenzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

6-Methoxybenzofuran-2-methyl: Has a methyl group at the 2nd position instead of a nitrile group.

Uniqueness

6-Methoxybenzofuran-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

6-Methoxybenzofuran-2-carbonitrile is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of benzofuran derivatives known for their potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory effects. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial activity. A study highlighted the effectiveness of various benzofuran compounds against Mycobacterium tuberculosis (M. tuberculosis) with several exhibiting low toxicity towards mammalian cells. For instance, compounds with specific substitutions at the C-6 position of the benzofuran scaffold showed profound antimycobacterial activity, suggesting that structural modifications can enhance efficacy against bacterial strains .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen | Toxicity Level |

|---|---|---|---|

| This compound | TBD | M. tuberculosis | Low |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e] benzofuran | 3.12 | M. tuberculosis | Moderate |

| 5-Benzofurylpurine | <0.60 | M. tuberculosis | Low |

Antitumor Activity

Research has indicated that benzofuran derivatives possess antitumor properties as well. The structural characteristics of these compounds can influence their ability to inhibit tumor cell proliferation. For example, certain derivatives have shown promising results against various cancer cell lines, including K562 and A549 cells, with some exhibiting IC50 values in the low micromolar range .

Table 2: Antitumor Activity of Selected Benzofuran Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole derivative | K562 | 0.021 |

| Benzofuropyrazole | A549 | 0.69 |

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is another area of interest. Compounds in this class have been evaluated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A study conducted by Yempala et al. synthesized a series of benzofurans and evaluated their antimycobacterial activity against M. tuberculosis H37Rv. The findings revealed that specific modifications at the C-6 position were crucial for maintaining antibacterial efficacy while minimizing cytotoxicity to mammalian cells .

- Antitumor Evaluation : In vitro assays demonstrated that certain benzofuran derivatives inhibited tumor cell growth effectively, with one compound showing a remarkable ability to disrupt tubulin polymerization, thereby blocking cancer cell division .

- Inflammation Modulation : Research has indicated that specific benzofurans can inhibit pro-inflammatory cytokine production in cell models, suggesting their potential as therapeutic agents in inflammatory diseases .

Propiedades

IUPAC Name |

6-methoxy-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZFGESNNLURKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298419 | |

| Record name | 6-Methoxy-2-benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35351-48-5 | |

| Record name | 6-Methoxy-2-benzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35351-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.